2-Methylphenylboronic acid
Overview
Description
2-Methylphenylboronic acid is a derivative of phenylboronic acid where a methyl group is substituted at the ortho position of the phenyl ring. This compound is part of a broader class of organoboronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki coupling reactions. The presence of the methyl group can influence the reactivity and stability of the boronic acid moiety.
Synthesis Analysis
The synthesis of derivatives of phenylboronic acid, such as 2-methylphenylboronic acid, often involves the use of halogenated precursors that undergo coupling reactions with organoboron reagents. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid is achieved through a multi-step reaction starting from 4-bromophenylacetic acid, which could be conceptually similar to the synthesis of 2-methylphenylboronic acid derivatives .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can exhibit diverse solid-state conformations, as seen in the case of functionalized 2-formylphenylboronic acids, which can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The presence of substituents on the phenyl ring can lead to different molecular geometries and interactions, such as hydrogen bonding or weak carbonyl–boron interactions, which can be crucial for the compound's reactivity and function.
Chemical Reactions Analysis
2-Methylphenylboronic acid, like other phenylboronic acid derivatives, can participate in various chemical reactions. For example, 2-formylphenylboronic acids can react with secondary amines to form benzoxaboroles or boroxins , and with secondary aromatic amines in amination–reduction reactions to yield 2-(arylaminomethyl)phenylboronic compounds . The ortho-substituent on phenylboronic acids can also play a significant role in catalytic reactions, such as the dehydrative condensation between carboxylic acids and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylphenylboronic acid are influenced by the boronic acid group and the ortho-methyl substituent. The electron-withdrawing or donating nature of substituents can affect the acidity and stability of the boronic acid. For instance, the presence of an electron-withdrawing trifluoromethyl group in 5-trifluoromethyl-2-formylphenylboronic acid increases its acidity compared to its analogs . The reactivity of phenylboronic acids with polyols to form anionic complexes is another aspect of their chemical behavior, which can be studied through equilibrium constants and spectroscopic methods .
Scientific Research Applications
Enantioselective Recognition and Sensing : 2-Methylphenylboronic acid derivatives have been used for enantioselective recognition of amines. For instance, a compound derived from 2-Methylphenylboronic acid was found to be stable and could act as a sensor for a range of chiral amines (Ghosn & Wolf, 2011).
Kinetic Studies in Sugar Sensing : In a comprehensive kinetic study, 2-Methylphenylboronic acid reacted with D-fructose, providing insights into the nature of reactive boron species in sugar sensing (Suzuki et al., 2016).
Synthesis of Novel Compounds : 2-Methylphenylboronic acid has been involved in the synthesis of various organic compounds, contributing to a better understanding of organic reactions and the development of new synthetic methodologies. For example, it was used in the formation of diboronic acids (Coutts et al., 1970).
Bioorthogonal Chemistry : In a study, 2-Methylphenylboronic acid derivatives demonstrated potential for bioorthogonal coupling reactions, especially useful in protein conjugation (Dilek et al., 2015).
Nanoparticle Development for Drug Delivery : There's significant research on using phenylboronic acid derivatives in forming nanoparticles for drug delivery applications. For example, poly(3-acrylamidophenylboronic acid) was used to form stable nanoparticles for improving nasal adsorption of insulin (Cheng et al., 2012).
Catalysis in Organic Reactions : The derivatives of 2-Methylphenylboronic acid have been used as catalysts in organic synthesis, such as in dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).
Antimicrobial and Antifungal Activities : Some studies have explored the antimicrobial properties of phenylboronic acid derivatives. For example, 5-Trifluoromethyl-2-formylphenylboronic acid showed moderate action against Candida albicans and other bacteria (Adamczyk-Woźniak et al., 2020).
Applications in Experimental Oncology : Phenylboronic acid derivatives, including those related to 2-Methylphenylboronic acid, have been investigated for their potential in experimental oncology, particularly as inducers of apoptosis in cancer cells (Psurski et al., 2018).
Safety And Hazards
2-Methylphenylboronic Acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is recommended to get medical advice or attention . If it comes into contact with the skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
properties
IUPAC Name |
(2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJVYHOPHZMZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369820 | |
Record name | 2-Methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylphenylboronic acid | |
CAS RN |
16419-60-6 | |
Record name | 2-Methylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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